
5-Isocyanato-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanato-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The isocyanate functional group (-N=C=O) attached to the benzothiazole ring makes this compound particularly reactive and useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Isocyanato-1,3-benzothiazole can be synthesized through several methods. One common method involves the reaction of 5-amino-1,3-benzothiazole with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:
5-Amino-1,3-benzothiazole+Phosgene→this compound+Hydrogen chloride
This reaction requires careful handling of phosgene, a toxic and hazardous reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer alternatives to phosgene, such as triphosgene or diphosgene. These reagents can generate phosgene in situ, reducing the risks associated with handling the gas directly. The process is typically carried out in large reactors with appropriate safety measures to handle the toxic intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Isocyanato-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Dienes: Participate in cycloaddition reactions under thermal or catalytic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
5-Isocyanato-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 5-isocyanato-1,3-benzothiazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. In biological systems, this reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3-benzothiazole: The precursor to 5-isocyanato-1,3-benzothiazole, containing an amino group instead of an isocyanate group.
5-Chloro-1,3-benzothiazole: Contains a chlorine atom instead of an isocyanate group, exhibiting different reactivity and applications.
5-Methyl-1,3-benzothiazole: Contains a methyl group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the highly reactive isocyanate group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds and materials, distinguishing it from other benzothiazole derivatives.
Propiedades
Fórmula molecular |
C8H4N2OS |
|---|---|
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
5-isocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H4N2OS/c11-4-9-6-1-2-8-7(3-6)10-5-12-8/h1-3,5H |
Clave InChI |
UQHFZHMZEOZMRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=C=O)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


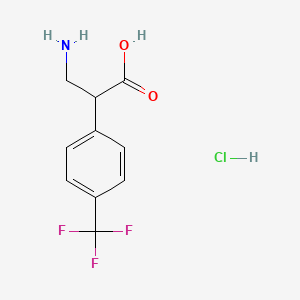
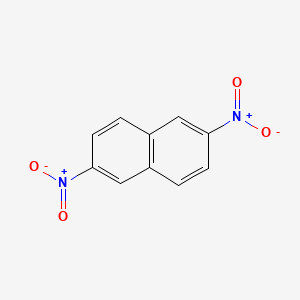
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
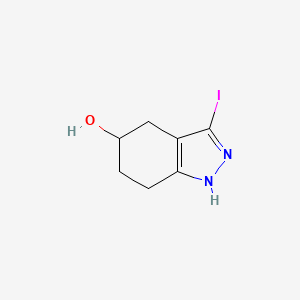
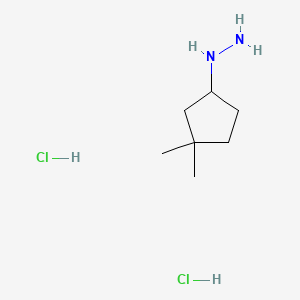
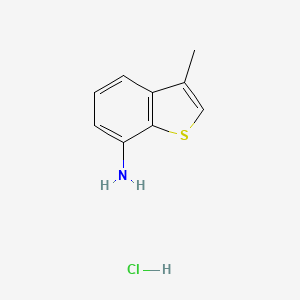

![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
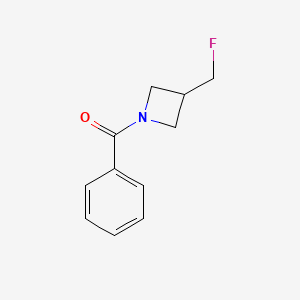
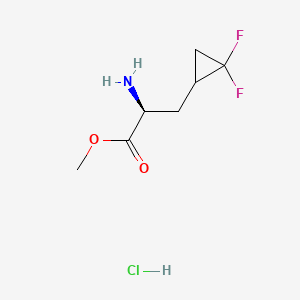

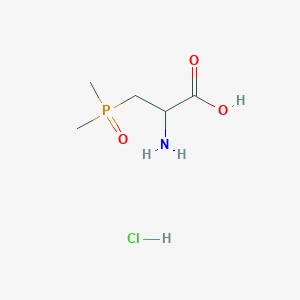
![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)
